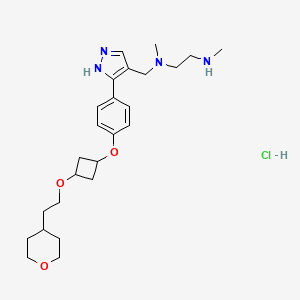

EPZ020411 hydrochloride

Descripción

Propiedades

IUPAC Name |

N,N'-dimethyl-N'-[[5-[4-[3-[2-(oxan-4-yl)ethoxy]cyclobutyl]oxyphenyl]-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N4O3.ClH/c1-26-10-11-29(2)18-21-17-27-28-25(21)20-3-5-22(6-4-20)32-24-15-23(16-24)31-14-9-19-7-12-30-13-8-19;/h3-6,17,19,23-24,26H,7-16,18H2,1-2H3,(H,27,28);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDZHJMYAKPGOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)CC1=C(NN=C1)C2=CC=C(C=C2)OC3CC(C3)OCCC4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EPZ020411 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ020411 hydrochloride is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). This technical guide provides a comprehensive overview of its mechanism of action, detailing its biochemical and cellular activity, pharmacokinetic profile, and the downstream signaling pathways affected by its inhibition of PRMT6. The information presented herein is intended to support researchers and drug development professionals in their exploration of EPZ020411 as a chemical probe for studying the biological roles of PRMT6 and as a potential therapeutic agent, particularly in the context of oncology.

Core Mechanism of Action: Potent and Selective Inhibition of PRMT6

EPZ020411 is an aryl pyrazole compound that acts as a highly potent inhibitor of PRMT6, a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. The primary molecular target of EPZ020411 is the enzymatic activity of PRMT6, with a biochemical half-maximal inhibitory concentration (IC50) of 10 nM.[1][2][3]

The inhibitory activity of EPZ020411 is highly selective for PRMT6. It displays significantly less potency against other protein arginine methyltransferases, including PRMT1 (IC50 = 119 nM) and PRMT8 (IC50 = 223 nM), demonstrating a greater than 10-fold selectivity for PRMT6 over these related enzymes.[1][2][3] Furthermore, in broader biochemical assays, EPZ020411 was found to be over 100-fold more selective for PRMT6, PRMT1, and PRMT8 when compared to other histone methyltransferases such as PRMT3, PRMT4 (CARM1), PRMT5, and PRMT7.[4]

The direct interaction and inhibition of PRMT6 by EPZ020411 have been structurally elucidated through X-ray crystallography, revealing that the inhibitor occupies the arginine-binding site of the enzyme. This competitive inhibition prevents the binding of substrate proteins, thereby blocking the transfer of methyl groups from the co-factor S-adenosyl-L-methionine (SAM) to arginine residues.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Biochemical Potency and Selectivity

| Target | IC50 (nM) | Selectivity vs. PRMT6 |

| PRMT6 | 10[1][2][3] | - |

| PRMT1 | 119[1][2][3] | >10-fold[1] |

| PRMT8 | 223[1][2][3] | >20-fold |

| PRMT3, PRMT4, PRMT5, PRMT7 | >100-fold selectivity for PRMT6/8/1[4] | >100-fold |

Table 2: Cellular Activity

| Cell Line | Assay | IC50 (µM) |

| A375 (transiently expressing PRMT6) | H3R2 methylation reduction | 0.637[2][3] |

Table 3: Preclinical Pharmacokinetic Parameters in Rats

| Parameter | 1 mg/kg Intravenous (IV) | 5 mg/kg Subcutaneous (SC) |

| Clearance (CL) (mL/min/kg) | 19.7 ± 1.0 | - |

| Volume of Distribution (Vss) (L/kg) | 11.1 ± 1.6 | - |

| Half-life (t1/2) (h) | 8.54 ± 1.43 | 9.19 ± 1.60 |

| Bioavailability (%) | - | 65.6 ± 4.3 |

Key Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While the supplementary materials of the original publications should be consulted for complete, step-by-step instructions, this section outlines the methodologies for the key experiments cited.

PRMT6 Biochemical Inhibition Assay

This assay is designed to measure the direct inhibitory effect of EPZ020411 on the enzymatic activity of PRMT6. A common method employed is a radioactivity-based assay.

-

Principle: The assay measures the transfer of a radiolabeled methyl group from [3H]-S-adenosyl-L-methionine ([3H]-SAM) to a histone H3 peptide substrate by recombinant PRMT6.

-

General Protocol:

-

Recombinant human PRMT6 enzyme is incubated with a biotinylated histone H3 peptide substrate and [3H]-SAM in a reaction buffer.

-

EPZ020411, at varying concentrations, is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the biotinylated peptide is captured on a streptavidin-coated plate.

-

Unincorporated [3H]-SAM is washed away.

-

The amount of radioactivity incorporated into the peptide is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

A375 Cellular H3R2 Methylation Assay

This cellular assay assesses the ability of EPZ020411 to inhibit PRMT6 activity within a cellular context, specifically by measuring the methylation of a known PRMT6 substrate, histone H3 at arginine 2 (H3R2).

-

Principle: Western blotting is used to detect the levels of asymmetrically dimethylated H3R2 (H3R2me2a) in cells treated with EPZ020411.

-

General Protocol:

-

Human melanoma A375 cells are cultured under standard conditions.

-

Cells are transiently transfected with a vector expressing PRMT6 to ensure robust H3R2 methylation.

-

Following transfection, cells are treated with varying concentrations of EPZ020411 for a specified duration (e.g., 48 hours).

-

Histones are extracted from the cell nuclei.

-

Total histone concentrations are normalized.

-

Histone extracts are subjected to SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody specific for H3R2me2a.

-

A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used for visualization.

-

The signal is detected using a chemiluminescent substrate.

-

The intensity of the H3R2me2a band is quantified and normalized to a loading control (e.g., total histone H3).

-

IC50 values are determined by plotting the reduction in H3R2 methylation against the inhibitor concentration.

-

Rat Pharmacokinetic Study

These in vivo studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of EPZ020411.

-

Principle: The concentration of EPZ020411 in the blood of rats is measured over time following intravenous (IV) and subcutaneous (SC) administration.

-

General Protocol:

-

Male Sprague-Dawley rats are used as the animal model.

-

For IV administration, EPZ020411 is administered as a single bolus injection into a vein (e.g., tail vein) at a specific dose (e.g., 1 mg/kg).

-

For SC administration, the compound is injected under the skin at a different dose (e.g., 5 mg/kg).

-

Blood samples are collected at various time points post-administration.

-

The concentration of EPZ020411 in the plasma or whole blood is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vss), half-life (t1/2), and bioavailability, are calculated from the concentration-time data using non-compartmental analysis.

-

Signaling Pathways and Cellular Processes Modulated by EPZ020411

By inhibiting PRMT6, EPZ020411 modulates downstream signaling pathways and cellular processes that are regulated by PRMT6-mediated arginine methylation. PRMT6 is known to play a significant role in various cancers by influencing gene expression, cell proliferation, and DNA damage repair.

Regulation of Gene Expression via Histone Methylation

The primary and most well-characterized downstream effect of PRMT6 inhibition by EPZ020411 is the reduction of asymmetric dimethylation of histone H3 at arginine 2 (H3R2me2a). H3R2me2a is a repressive epigenetic mark that antagonizes the activating H3K4 trimethylation (H3K4me3) mark. By decreasing H3R2me2a levels, EPZ020411 can lead to the reactivation of tumor suppressor genes that are silenced by PRMT6. For instance, in lung adenocarcinoma, PRMT6 has been shown to suppress the expression of the cell cycle inhibitor p18 (CDKN2C) by increasing H3R2me2a at its promoter.[5]

Modulation of Cancer-Related Signaling Pathways

PRMT6 has been implicated in the regulation of key oncogenic signaling pathways. In endometrial cancer, PRMT6 promotes cell proliferation and migration by activating the AKT/mTOR pathway.[6] Inhibition of PRMT6 with EPZ020411 could therefore potentially suppress this pathway. Furthermore, PRMT6 has been shown to stabilize the oncoprotein c-MYC by methylating it, which prevents its ubiquitination and subsequent degradation.[7] By inhibiting PRMT6, EPZ020411 may lead to decreased c-MYC levels.

Experimental Workflow for Assessing Downstream Effects

The following diagram illustrates a typical experimental workflow to investigate the downstream cellular effects of EPZ020411.

Conclusion

This compound is a valuable research tool for elucidating the biological functions of PRMT6. Its high potency and selectivity make it suitable for both in vitro and in vivo studies. The primary mechanism of action involves the direct inhibition of PRMT6's methyltransferase activity, leading to a reduction in the repressive H3R2me2a mark and modulation of key cancer-related signaling pathways. This in-depth technical guide provides a foundational understanding of EPZ020411's mechanism of action to aid researchers in its application for target validation and preclinical drug development. Further investigation into the broader range of non-histone substrates of PRMT6 and the full spectrum of cellular processes affected by its inhibition will continue to expand our understanding of this important epigenetic regulator and the therapeutic potential of its inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. thomassci.com [thomassci.com]

- 3. caymanchem.com [caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. PRMT6 serves an oncogenic role in lung adenocarcinoma via regulating p18 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to EPZ020411 Hydrochloride: A Potent and Selective PRMT6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 6 (PRMT6) is a key epigenetic regulator involved in a multitude of cellular processes, including transcriptional regulation, DNA repair, and signal transduction.[1] Dysregulation of PRMT6 activity has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention.[2] EPZ020411 hydrochloride has emerged as a potent and selective small molecule inhibitor of PRMT6, serving as a critical tool for elucidating the biological functions of this enzyme and for exploring its therapeutic potential.[3] This technical guide provides a comprehensive overview of the PRMT6 inhibition pathway by EPZ020411, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and a summary of its in vivo properties.

Core Mechanism of PRMT6 and Inhibition by EPZ020411

PRMT6 is a Type I protein arginine methyltransferase that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues, resulting in the formation of asymmetric dimethylarginine (ADMA).[1] A primary substrate of PRMT6 in the context of transcriptional regulation is histone H3 at arginine 2 (H3R2). The methylation of H3R2 by PRMT6 (H3R2me2a) is a repressive histone mark that antagonizes the activating H3K4 trimethylation (H3K4me3), thereby leading to transcriptional repression of target genes.[1] Notably, PRMT6 has been shown to negatively regulate the tumor suppressor p53 pathway.[1]

EPZ020411 is an aryl pyrazole compound that acts as a competitive inhibitor of PRMT6. Structural studies have revealed that EPZ020411 binds to the arginine-binding pocket of PRMT6, preventing the substrate from accessing the enzyme's active site. This inhibition of PRMT6 enzymatic activity leads to a decrease in the levels of H3R2me2a, thereby derepressing the transcription of PRMT6 target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, selectivity, and cellular activity.

Table 1: Biochemical Potency and Selectivity of EPZ020411

| Enzyme | IC50 (nM) | Selectivity vs. PRMT6 |

| PRMT6 | 10 | - |

| PRMT1 | 119 | >10-fold |

| PRMT8 | 223 | >20-fold |

| PRMT3, PRMT4, PRMT5, PRMT7 | >100-fold selective | >100-fold |

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Cellular Activity of EPZ020411

| Cell Line | Assay | IC50 (µM) |

| A375 (human melanoma) | Inhibition of H3R2 methylation | 0.637 |

Data from studies where PRMT6 was transiently expressed in A375 cells.[5][6][7]

Table 3: In Vivo Pharmacokinetic Parameters of EPZ020411 in Rats

| Dosing Route | Dose (mg/kg) | Clearance (CL) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Terminal Half-life (t1/2) (h) | Bioavailability (%) |

| Intravenous (i.v.) | 1 | 19.7 ± 1.0 | 11.1 ± 1.6 | 8.54 ± 1.43 | - |

| Subcutaneous (s.c.) | 5 | - | - | - | 65.6 ± 4.3 |

Following subcutaneous dosing, unbound blood concentrations of EPZ020411 remained above the biochemical IC50 for PRMT6 for more than 12 hours.

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the core signaling pathway of PRMT6 inhibition by EPZ020411 and a typical experimental workflow for its characterization.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of EPZ020411. These protocols are synthesized from publicly available information and standard laboratory practices.

PRMT6 Biochemical Inhibition Assay (Radiometric Filter-Binding Assay)

This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H3 peptide substrate by recombinant PRMT6.

Materials:

-

Recombinant human PRMT6

-

Histone H3 (1-21) peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM DTT, and 0.01% Tween-20

-

Stop Solution: 7.5 M Guanidine Hydrochloride

-

SAM²® Biotin Capture Membrane (Promega)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of EPZ020411 in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

In a 96-well plate, combine:

-

Recombinant PRMT6 (final concentration, e.g., 5-10 nM)

-

Histone H3 (1-21) peptide (final concentration, e.g., 10-20 µM)

-

EPZ020411 or DMSO vehicle control

-

-

Pre-incubate the enzyme, substrate, and inhibitor for 15 minutes at room temperature.

-

Initiate the reaction by adding [³H]-SAM (final concentration, e.g., 1 µM).

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction by adding the Stop Solution.

-

Transfer the reaction mixture to a SAM²® Biotin Capture Membrane and allow it to bind for 5-10 minutes.

-

Wash the membrane three times with 2 M NaCl and then three times with deionized water.

-

Dry the membrane and place it in a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each EPZ020411 concentration and determine the IC50 value using non-linear regression analysis.

Cellular PRMT6 Inhibition Assay in A375 Cells

This assay assesses the ability of EPZ020411 to inhibit PRMT6 activity within a cellular context by measuring the levels of H3R2 methylation via Western blot.

Materials:

-

A375 human melanoma cells

-

pcDNA vector encoding for human PRMT6

-

Lipofectamine 2000 or a similar transfection reagent

-

DMEM with 10% FBS

-

This compound

-

RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary antibodies: anti-H3R2me2a and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Transfection:

-

Seed A375 cells in 6-well plates and grow to 70-80% confluency.

-

Transfect the cells with the PRMT6 expression vector or an empty vector control using Lipofectamine 2000 according to the manufacturer's protocol.

-

-

Inhibitor Treatment:

-

24 hours post-transfection, treat the cells with a serial dilution of EPZ020411 (e.g., 0.01 to 20 µM) or DMSO vehicle control.

-

Incubate for an additional 24-48 hours.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein lysate by boiling in SDS-PAGE sample buffer.

-

Separate the proteins on a 15% SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3R2me2a overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using a chemiluminescent substrate and visualize the bands.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for H3R2me2a and total H3.

-

Normalize the H3R2me2a signal to the total H3 signal.

-

Calculate the percent inhibition for each EPZ020411 concentration and determine the cellular IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the biological roles of PRMT6. Its high potency and selectivity, coupled with its demonstrated cellular and in vivo activity, make it an ideal probe for target validation and a starting point for the development of novel therapeutics targeting PRMT6-driven diseases. The detailed protocols provided in this guide offer a robust framework for researchers to further explore the therapeutic potential of PRMT6 inhibition.

References

- 1. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Western Blot (WB) Protocol | EpigenTek [epigentek.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. docs.abcam.com [docs.abcam.com]

- 7. Histone Immunoblotting Protocol | Rockland [rockland.com]

EPZ020411 Hydrochloride: A Technical Guide to a Selective PRMT6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ020411 hydrochloride is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] As a first-in-class chemical probe, it provides a critical tool for investigating the biological roles of PRMT6 in gene regulation, signal transduction, and various disease states, particularly cancer.[4][5] PRMT6 is the primary enzyme responsible for the asymmetric dimethylation of arginine 2 on histone H3 (H3R2me2a), a post-translational modification associated with transcriptional repression.[5][6][7] This guide details the function, mechanism of action, quantitative biochemical and cellular data, and key experimental protocols related to EPZ020411.

Core Function and Mechanism of Action

This compound functions by directly inhibiting the catalytic activity of PRMT6.[6] PRMT6 is a Type I protein arginine methyltransferase that transfers methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues on histone and non-histone protein substrates.[7] The primary target of PRMT6 in the nucleus is histone H3.[5][8]

By binding to PRMT6, EPZ020411 prevents the methylation of H3R2.[5] This specific mark, H3R2me2a, is a repressive epigenetic modification that often acts in opposition to activating marks like H3K4me3 to regulate gene expression.[7] Inhibition of PRMT6 by EPZ020411 leads to a dose-dependent reduction in H3R2me2a levels within cells, thereby enabling the study of the downstream consequences of reversing this specific epigenetic signal.[3][5]

Quantitative Data

The inhibitory activity and pharmacokinetic properties of EPZ020411 have been well-characterized.

Table 1: Biochemical and Cellular Inhibitory Activity

| Target | Assay Type | IC50 Value | Notes |

| PRMT6 | Biochemical | 10 nM | Potent inhibition of enzymatic activity.[1][2][3] |

| PRMT1 | Biochemical | 119 nM | ~12-fold selectivity over PRMT1.[3][9] |

| PRMT8 | Biochemical | 223 nM | ~22-fold selectivity over PRMT8.[3][9] |

| Other PRMTs | Biochemical | >100-fold selective | High selectivity against PRMT3, PRMT4, PRMT5, and PRMT7.[4] |

| PRMT6 (Cellular) | H3R2 Methylation | 0.637 µM | Inhibition of H3R2 methylation in A375 cells.[3][5][9] |

| PRMT1 (Cellular) | R*GG Motif Methylation | 7.1 µM | Cellular selectivity demonstrated in A375 cells.[1] |

Table 2: Pharmacokinetic Parameters in Sprague-Dawley Rats

| Administration Route | Dose | Clearance (CL) | Volume of Distribution (Vdss) | Terminal Half-Life (t1/2) | Bioavailability (F) |

| Intravenous (i.v.) | 1 mg/kg | 19.7 mL/min/kg | 11.1 L/kg | 8.54 h | N/A |

| Subcutaneous (s.c.) | 5 mg/kg | N/A | N/A | N/A | 65.6% |

| Data from Mitchell LH, et al. (2015).[4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following are protocols for key experiments cited in the characterization of EPZ020411.

In Vitro Biochemical Inhibition Assay

This protocol determines the direct inhibitory effect of EPZ020411 on PRMT6 enzymatic activity.

-

Enzyme and Substrates : Recombinant human PRMT6 is used as the enzyme source. A biotinylated peptide derived from histone H3 is used as the methyl-acceptor substrate.[4]H-labeled S-adenosyl-L-methionine ([3H]-SAM) serves as the methyl donor.

-

Reaction Buffer : The assay is typically performed in a buffer containing 50 mM Tris-HCl (pH 8.5), 5 mM MgCl2, and 4 mM DTT.

-

Procedure : a. Prepare a serial dilution of this compound in DMSO. b. Add the PRMT6 enzyme to the assay plate wells containing the reaction buffer. c. Add the EPZ020411 dilutions (or DMSO as a vehicle control) and incubate for a set period (e.g., 30 minutes) at room temperature to allow for compound binding. d. Initiate the reaction by adding a mixture of the histone H3 peptide substrate and [3H]-SAM. e. Allow the reaction to proceed for a defined time (e.g., 60 minutes) at 30°C. f. Terminate the reaction by adding an excess of unlabeled SAM or a strong acid.

-

Detection : The biotinylated peptide substrate is captured on a streptavidin-coated plate. The incorporation of the [3H]-methyl group is quantified using a scintillation counter.

-

Data Analysis : Scintillation counts are plotted against the inhibitor concentration. The IC50 value is determined using a non-linear regression fit (e.g., four-parameter logistic equation).

Cellular H3R2 Methylation Assay (Western Blot)

This protocol measures the ability of EPZ020411 to inhibit PRMT6 activity within a cellular context.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. caymanchem.com [caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Protein arginine methyltransferase 6 reduces reactive oxygen species production and attenuates aminoglycoside- and cisplatin-induced hair cell death [thno.org]

- 7. tandfonline.com [tandfonline.com]

- 8. PRMT6 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 9. thomassci.com [thomassci.com]

The Discovery and Development of EPZ020411 Hydrochloride: A Selective PRMT6 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ020411 hydrochloride is a potent and selective small molecule inhibitor of protein arginine methyltransferase 6 (PRMT6).[1][2][3] Developed as a chemical probe, it serves as a critical tool for investigating the biological functions of PRMT6 and for validating this enzyme as a potential therapeutic target in oncology and other diseases.[1][3] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of EPZ020411, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.

Introduction to PRMT6 and its Role in Disease

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins.[3] This post-translational modification plays a crucial role in regulating numerous cellular processes, including signal transduction, RNA processing, and transcriptional regulation.[3][4] PRMT6 is a Type I PRMT that asymmetrically dimethylates arginine residues.[4][5] A key substrate of PRMT6 is histone H3 at arginine 2 (H3R2), a modification that is associated with transcriptional repression by antagonizing H3K4 trimethylation.[6][7] Overexpression of PRMT6 has been implicated in several cancers, including melanoma, bladder, lung, and prostate carcinoma, suggesting that its inhibition may offer therapeutic benefits.[1][3]

Discovery of EPZ020411

EPZ020411 was identified from a novel aryl pyrazole series of arginine methyltransferase inhibitors.[1] Through a screening of an internal library, an initial hit compound was identified with inhibitory activity against PRMT1, PRMT6, and PRMT8.[3] Subsequent structure-activity relationship (SAR) studies led to the synthesis of EPZ020411, a potent and selective inhibitor of PRMT6.[1]

Mechanism of Action

EPZ020411 is a selective inhibitor of PRMT6.[8] It exerts its effect by competing with the substrate for binding to the enzyme. The binding mode of EPZ020411 to PRMT6 has been characterized by protein crystallography.[9] By inhibiting PRMT6, EPZ020411 leads to a dose-dependent decrease in the methylation of its substrates, most notably H3R2.[2][3]

Signaling Pathway Diagram

Caption: Inhibition of PRMT6 by EPZ020411 blocks the methylation of Histone H3 at Arginine 2.

In Vitro and In Vivo Pharmacology

Data Presentation

Table 1: In Vitro Potency and Selectivity of EPZ020411

| Target | IC50 (nM) |

| PRMT6 | 10[2] |

| PRMT1 | 119[2] |

| PRMT8 | 223[2] |

Table 2: Cellular Activity of EPZ020411

| Assay | Cell Line | IC50 (µM) |

| H3R2 Methylation | A375 (transiently expressing PRMT6) | 0.637[2][3] |

Table 3: Pharmacokinetic Parameters of EPZ020411 in Rats

| Parameter | 1 mg/kg Intravenous | 5 mg/kg Subcutaneous |

| Clearance (CL) (mL/min/kg) | 19.7 ± 1.0[3] | - |

| Volume of Distribution (Vss) (L/kg) | 11.1 ± 1.6[3] | - |

| Half-life (t1/2) (h) | 8.54 ± 1.43[3] | 9.19 ± 1.60 |

| Bioavailability (F) (%) | - | 65.6 ± 4.3[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, biochemical assays, cellular assays, and in vivo pharmacokinetic studies of EPZ020411 are provided in the supporting information of the primary publication by Mitchell et al. in ACS Medicinal Chemistry Letters (2015).[10] A summary of the key methodologies is provided below.

Synthesis of this compound

The chemical synthesis of EPZ020411 is described as part of a broader description of the synthesis of aryl pyrazole analogues. The detailed reaction steps, purification methods, and characterization data are available in the supplementary materials of Mitchell et al. (2015).[10]

Biochemical Assays for PRMT Inhibition

The inhibitory activity of EPZ020411 against PRMT enzymes was determined using a radiometric assay. This typically involves the following steps:

-

Reaction Mixture Preparation: A reaction mixture containing the respective PRMT enzyme, a biotinylated peptide substrate, and S-adenosyl-L-[³H]-methionine ([³H]-SAM) in an appropriate assay buffer is prepared.

-

Compound Incubation: EPZ020411 at various concentrations is pre-incubated with the enzyme and substrate.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of [³H]-SAM and allowed to proceed for a defined period at a controlled temperature. The reaction is then quenched.

-

Detection: The biotinylated peptide substrate is captured, and the amount of incorporated [³H]-methyl groups is quantified using a scintillation counter.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a standard four-parameter logistic equation.

Cellular H3R2 Methylation Assay

The cellular activity of EPZ020411 was assessed by measuring the inhibition of H3R2 methylation in a cellular context.[3]

-

Cell Culture and Transfection: A suitable cell line, such as A375, is transiently transfected to overexpress PRMT6.[3]

-

Compound Treatment: The transfected cells are treated with varying concentrations of EPZ020411 for a specified duration (e.g., 48 hours).[3]

-

Histone Extraction: Histones are extracted from the cell nuclei.

-

Western Blot Analysis: The levels of H3R2 methylation are determined by Western blotting using an antibody specific for the asymmetrically dimethylated H3R2 mark. Total histone H3 levels are also measured as a loading control.

-

Quantification and IC50 Determination: The band intensities are quantified, and the IC50 value is determined from the dose-response curve.

Experimental Workflow Diagram

Caption: A stepwise representation of the cellular assay to determine the potency of EPZ020411.

In Vivo Pharmacokinetic Studies in Rats

Pharmacokinetic parameters of EPZ020411 were evaluated in male Sprague-Dawley rats.[3]

-

Animal Dosing: A cohort of rats is administered EPZ020411 either as an intravenous bolus (e.g., 1 mg/kg) or via subcutaneous injection (e.g., 5 mg/kg).[3]

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

-

Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of EPZ020411 is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.

Development Status and Future Directions

EPZ020411 is currently considered a preclinical tool compound.[1] Its favorable in vivo pharmacokinetic profile in rats, including good bioavailability after subcutaneous administration, makes it suitable for in vivo target validation studies.[1][3] Further research utilizing EPZ020411 will be instrumental in elucidating the therapeutic potential of PRMT6 inhibition in various disease models.

Conclusion

This compound is a first-in-class, potent, and selective PRMT6 inhibitor that has proven to be an invaluable research tool. Its well-characterized in vitro and in vivo properties, as detailed in this guide, provide a solid foundation for its use in exploring the biology of PRMT6 and its role in disease. The continued use of EPZ020411 in preclinical research is anticipated to further validate PRMT6 as a promising drug target.

References

- 1. Methylation of histone H3R2 by PRMT6 and H3K4 by an MLL complex are mutually exclusive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. PRMT6-mediated methylation of R2 in histone H3 antagonizes H3 K4 trimethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRMT6-mediated methylation of R2 in histone H3 antagonizes H3 K4 trimethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scispace.com [scispace.com]

- 10. pubs.acs.org [pubs.acs.org]

EPZ020411 Hydrochloride: A Technical Guide to its Role in Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ020411 hydrochloride is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). PRMT6 is a key epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a significant role in transcriptional regulation. Dysregulation of PRMT6 activity has been implicated in various cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of EPZ020411, its mechanism of action, and its impact on gene expression, with a focus on its role in cancer biology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Protein arginine methylation is a crucial post-translational modification that modulates a wide array of cellular processes, including signal transduction, RNA processing, and the regulation of gene expression.[1] The Protein Arginine Methyltransferase (PRMT) family of enzymes is responsible for catalyzing this modification. PRMT6 is a Type I PRMT that asymmetrically dimethylates arginine residues, most notably histone H3 at arginine 2 (H3R2me2a).[1] This mark is predominantly associated with transcriptional repression.[1]

EPZ020411 has emerged as a first-in-class tool compound for studying the biological functions of PRMT6.[1] Its high potency and selectivity allow for the precise interrogation of PRMT6-mediated pathways. This guide will delve into the molecular mechanisms through which EPZ020411 exerts its effects on gene expression, with a particular focus on its potential as a therapeutic agent in oncology.

Mechanism of Action

EPZ020411 is a selective inhibitor of PRMT6.[2] It functions by competing with the enzyme's substrate, thereby preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on target proteins. The primary molecular consequence of PRMT6 inhibition by EPZ020411 is a dose-dependent decrease in the levels of asymmetric dimethylarginine marks, particularly H3R2me2a.[2]

Signaling Pathway

The inhibition of PRMT6 by EPZ020411 leads to a cascade of downstream effects on gene expression. PRMT6-mediated H3R2me2a is known to be a repressive histone mark that can antagonize the activating H3K4me3 mark.[1] By reducing H3R2me2a levels, EPZ020411 can lead to the reactivation of tumor suppressor genes that are silenced by PRMT6.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) | Assay Type | Reference |

| PRMT6 | 10 | Biochemical | [2] |

| PRMT1 | 119 | Biochemical | [2] |

| PRMT8 | 223 | Biochemical | [2] |

Table 2: Cellular Activity

| Cell Line | IC50 (µM) | Assay | Duration | Reference |

| A375 | 0.634 | H3R2 Methylation | 24 hours | [2] |

Table 3: Pharmacokinetic Parameters in Rats

| Parameter | Value | Route | Dose | Reference |

| Clearance | 19.7 ± 1.0 mL/min/kg | IV | 1 mg/kg | MedChemExpress |

| Volume of Distribution (Vss) | 11.1 ± 1.6 L/kg | IV | 1 mg/kg | MedChemExpress |

| Half-life (t1/2) | 8.54 ± 1.43 h | IV | 1 mg/kg | MedChemExpress |

| Half-life (t1/2) | 9.19 ± 1.60 h | SC | 5 mg/kg | MedChemExpress |

Role in Gene Expression

Inhibition of PRMT6 by EPZ020411 has been shown to upregulate the expression of key tumor suppressor genes, including p21 (CDKN1A) and p27 (Kip1) . These proteins are critical regulators of the cell cycle, and their increased expression can lead to cell cycle arrest and inhibition of tumor growth.

Upregulation of p21 and p27

Studies have demonstrated that knockdown of PRMT6 leads to the upregulation of p21 and p27. While specific fold-change data for EPZ020411 is still emerging, the mechanism of action strongly suggests a similar effect. The reactivation of these genes is a key downstream consequence of the reduction in the repressive H3R2me2a mark on their promoter regions.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of EPZ020411.

Western Blot for H3R2me2a

This protocol is designed to assess the effect of EPZ020411 on the levels of asymmetrically dimethylated histone H3 at arginine 2.

References

The Disruption of PRMT6: A Technical Guide to the Biological Effects of EPZ020411

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 6 (PRMT6) is a type I arginine methyltransferase that plays a critical role in the epigenetic regulation of gene expression through the asymmetric dimethylation of histone and non-histone proteins.[1][2] Dysregulation of PRMT6 activity has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[1][3] EPZ020411 has emerged as a potent and selective small-molecule inhibitor of PRMT6, providing a valuable tool for dissecting the biological functions of this enzyme and exploring its therapeutic potential.[4] This technical guide provides an in-depth overview of the biological effects of PRMT6 inhibition by EPZ020411, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways.

Core Mechanism of Action

EPZ020411 is an aryl pyrazole compound that acts as a competitive inhibitor of PRMT6.[3][4] It selectively binds to the active site of PRMT6, preventing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to arginine residues on substrate proteins.[5] The primary histone substrate of PRMT6 is histone H3 at arginine 2 (H3R2).[3][6] Inhibition of PRMT6 by EPZ020411 leads to a dose-dependent decrease in the asymmetric dimethylation of H3R2 (H3R2me2a), a key epigenetic mark associated with transcriptional repression.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity and effects of EPZ020411.

Table 1: In Vitro Inhibitory Activity of EPZ020411

| Target | IC50 (nM) | Selectivity vs. PRMT6 | Reference |

| PRMT6 | 10 | - | [7][8] |

| PRMT1 | 119 | >10-fold | [8][9] |

| PRMT8 | 223 | >20-fold | [8][9] |

| PRMT3 | >100-fold selective | >100-fold | [10] |

| PRMT4 (CARM1) | >100-fold selective | >100-fold | [10] |

| PRMT5 | >100-fold selective | >100-fold | [10] |

| PRMT7 | >100-fold selective | >100-fold | [10] |

Table 2: Cellular Activity of EPZ020411

| Assay | Cell Line | Endpoint | IC50 (µM) | Reference |

| H3R2 Methylation | A375 (transiently expressing PRMT6) | Reduction in H3R2me2a | 0.637 | [3][8] |

| H3R2 Methylation | A375 | Reduction in H3R2 methylation | 0.634 | [7] |

Table 3: In Vivo Pharmacokinetics of EPZ020411 in Rats

| Parameter | Route | Dose (mg/kg) | Value | Unit | Reference |

| Clearance (CL) | Intravenous (i.v.) | 1 | 19.7 ± 1.0 | mL/min/kg | [3] |

| Volume of Distribution (Vss) | Intravenous (i.v.) | 1 | 11.1 ± 1.6 | L/kg | [3] |

| Terminal Half-life (t1/2) | Intravenous (i.v.) | 1 | 8.54 ± 1.43 | h | [3] |

| Bioavailability | Subcutaneous (s.c.) | 5 | 65.6 ± 4.3 | % | [3] |

Biological Effects of PRMT6 Inhibition

Inhibition of PRMT6 by EPZ020411 elicits a range of biological effects, primarily stemming from the alteration of gene expression programs.

Regulation of Gene Expression

PRMT6-mediated H3R2me2a is predominantly a repressive mark.[6] By inhibiting this modification, EPZ020411 can lead to the transcriptional activation of PRMT6 target genes. Notably, PRMT6 has been shown to repress tumor suppressor genes.[11]

Effects on Cell Proliferation and Senescence

Knockdown of PRMT6 has been demonstrated to impair cell proliferation, induce a G1-phase cell cycle arrest, and promote cellular senescence.[11] This phenotype is associated with the upregulation of key cell cycle regulators and tumor suppressors, such as p21 (CDKN1A) and p16 (CDKN2A).[11] EPZ020411, by inhibiting PRMT6, is expected to produce similar anti-proliferative effects.

Impact on Cancer Cell Invasion and Migration

In the context of glioblastoma, PRMT6 promotes cell invasion and migration.[12][13] Inhibition of PRMT6, either through shRNA or treatment with EPZ020411, has been shown to reduce the invasive and migratory capabilities of glioblastoma cells.[12][13]

The PRMT6-TRAF6-EZH2 Axis in Glioblastoma

A key mechanism underlying the pro-invasive role of PRMT6 in glioblastoma involves the regulation of EZH2 (Enhancer of Zeste Homolog 2), a histone methyltransferase that is part of the Polycomb Repressive Complex 2 (PRC2). PRMT6 epigenetically represses the transcription of TRAF6 (TNF Receptor Associated Factor 6), an E3 ubiquitin ligase.[12] By suppressing TRAF6, PRMT6 prevents the ubiquitination and subsequent degradation of EZH2, thereby stabilizing EZH2 protein levels.[12] Elevated EZH2 activity is known to contribute to cancer progression. Inhibition of PRMT6 with EPZ020411 disrupts this axis, leading to increased TRAF6 expression, EZH2 degradation, and reduced glioblastoma cell invasion.[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of EPZ020411 are provided below. These protocols are synthesized from publicly available information and should be adapted as needed for specific experimental conditions.

PRMT6 Biochemical Assay

Objective: To determine the in vitro inhibitory activity of EPZ020411 against PRMT6.

Materials:

-

Recombinant human PRMT6 enzyme

-

Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA) as substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

EPZ020411

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Scintillation cocktail

-

Filter paper (e.g., P81 phosphocellulose)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H3 peptide, and varying concentrations of EPZ020411.

-

Initiate the reaction by adding recombinant PRMT6 enzyme and ³H-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.

-

Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.

-

Dry the filter paper and place it in a scintillation vial with scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each EPZ020411 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3R2 Methylation Assay (Western Blot)

Objective: To assess the effect of EPZ020411 on H3R2 methylation in cells.

Materials:

-

A375 cells (or other suitable cell line)

-

EPZ020411

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3R2me2a, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed A375 cells and allow them to adhere overnight.

-

Treat the cells with a dose range of EPZ020411 for a specified duration (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3R2me2a antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities and normalize the H3R2me2a signal to the total H3 signal.

-

Determine the IC50 value for the reduction of H3R2 methylation.

Cell Proliferation Assay

Objective: To evaluate the effect of EPZ020411 on cancer cell proliferation.

Materials:

-

Cancer cell line (e.g., glioblastoma cells)

-

EPZ020411

-

96-well plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

After 24 hours, treat the cells with a serial dilution of EPZ020411.

-

Incubate the cells for a desired period (e.g., 72 hours).

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Incubate as required for color or luminescence development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of proliferation).

Cell Invasion Assay (Boyden Chamber)

Objective: To assess the impact of EPZ020411 on the invasive capacity of cancer cells.

Materials:

-

Cancer cell line (e.g., glioblastoma cells)

-

EPZ020411

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel or other basement membrane extract

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

-

Microscope

Procedure:

-

Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Starve the cells in serum-free medium for several hours.

-

Resuspend the cells in serum-free medium containing different concentrations of EPZ020411.

-

Add the cell suspension to the upper chamber of the inserts.

-

Fill the lower chamber with a medium containing a chemoattractant.

-

Incubate the chambers for a suitable time (e.g., 24-48 hours) to allow for cell invasion.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in several fields of view under a microscope.

-

Quantify the results and compare the invasive potential of treated versus untreated cells.

Conclusion

EPZ020411 is a potent and selective inhibitor of PRMT6 that serves as an invaluable research tool for elucidating the multifaceted roles of this enzyme in health and disease. Its ability to modulate gene expression by targeting H3R2 methylation has profound effects on key cellular processes, including proliferation, senescence, and invasion. The preclinical data, particularly in the context of glioblastoma, highlight the therapeutic potential of PRMT6 inhibition. Further investigation into the efficacy of EPZ020411 and other PRMT6 inhibitors in various cancer models is warranted to translate these promising biological effects into novel therapeutic strategies.

References

- 1. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epigenome-noe.net [epigenome-noe.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. Live-cell imaging assays to study glioblastoma brain tumor stem cell migration and invasion [agris.fao.org]

- 10. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

- 11. Kinetic Mechanism of Protein Arginine Methyltransferase 6 (PRMT6) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Live-Cell Imaging Assays to Study Glioblastoma Brain Tumor Stem Cell Migration and Invasion | Semantic Scholar [semanticscholar.org]

EPZ020411 Hydrochloride: An In-depth Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ020411 hydrochloride is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2] PRMT6 is a type I arginine methyltransferase that plays a crucial role in epigenetic regulation, signal transduction, DNA repair, and the regulation of gene expression.[3][4] Overexpression of PRMT6 has been implicated in the progression of various cancers, including lung, breast, colorectal, and endometrial cancer, making it a compelling therapeutic target.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate its use in cancer research.

Mechanism of Action

EPZ020411 is a selective inhibitor of PRMT6 with a biochemical half-maximal inhibitory concentration (IC50) of 10 nM.[2] It exhibits more than 10-fold selectivity for PRMT6 over PRMT1 and PRMT8.[2] PRMT6 catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. A key substrate of PRMT6 is histone H3 at arginine 2 (H3R2), leading to the formation of asymmetrically dimethylated H3R2 (H3R2me2a). This modification is generally associated with transcriptional repression.[3]

By inhibiting PRMT6, EPZ020411 leads to a dose-dependent decrease in H3R2me2a levels in cells.[1][5] This modulation of histone methylation can, in turn, affect the expression of various genes involved in cell cycle regulation and apoptosis. For instance, PRMT6 has been shown to repress the expression of tumor suppressor genes such as p21, p16, and p18.[6][7] Inhibition of PRMT6 can, therefore, lead to the upregulation of these genes, resulting in cell cycle arrest and inhibition of cancer cell proliferation.[6][7]

Furthermore, PRMT6 is involved in several signaling pathways that are critical for cancer cell survival and proliferation, including the AKT/mTOR pathway.[3] By inhibiting PRMT6, EPZ020411 can disrupt these pathways, contributing to its anti-cancer effects.

Preclinical Data

Biochemical and Cellular Activity

The inhibitory activity of EPZ020411 has been characterized in both biochemical and cellular assays.

| Target | Assay Type | IC50 (µM) | Reference |

| PRMT6 | Biochemical | 0.01 | [2] |

| PRMT1 | Biochemical | 0.119 | [2] |

| PRMT8 | Biochemical | 0.223 | [2] |

| H3R2 Methylation (A375 cells) | Cellular (Western Blot) | 0.637 | [1][5] |

| PRMT1 Methylation (A375 cells) | Cellular (Western Blot) | 7.1 | [2] |

Antiproliferative Activity

EPZ020411 has demonstrated antiproliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |

| HCC827 | Lung Cancer | MTT | 5 days | 8.57 | [2] |

| HCC827 | Lung Cancer | MTT | 7 days | 4.15 | [2] |

| MDA-MB-435 | Melanoma | MTT | 7 days | 1.1 | [2] |

In Vivo Pharmacokinetics

Pharmacokinetic studies in Sprague-Dawley rats have shown that EPZ020411 has moderate clearance and good bioavailability following subcutaneous administration.[5]

| Parameter | 1 mg/kg i.v. | 5 mg/kg s.c. | Reference |

| CL (mL/min/kg) | 19.7 ± 1.0 | - | [5] |

| Vss (L/kg) | 11.1 ± 1.6 | - | [5] |

| t1/2 (h) | 8.54 ± 1.43 | 9.19 ± 1.60 | [5] |

| Bioavailability (%) | - | 65.6 ± 4.3 | [5] |

Synergistic Effects

Preclinical studies have indicated that EPZ020411 can act synergistically with other anti-cancer agents. For example, a combination of EPZ020411 (a PRMT6 inhibitor) and GSK591 (a PRMT5 inhibitor) has been shown to have a synergistic anti-proliferative effect on HCT116 and SW620 colon cancer cells.[2]

Signaling Pathways and Experimental Workflows

PRMT6 Signaling in Cancer

dot

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. PRMT6 promotes tumorigenicity and cisplatin response of lung cancer through triggering 6PGD/ENO1 mediated cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

EPZ020411: A Technical Guide to a Selective PRMT6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

EPZ020411 is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] As a first-in-class tool compound, EPZ020411 provides a critical means for investigating the biological functions of PRMT6 and validating its potential as a therapeutic target in various diseases, particularly cancer.[1][2] PRMT6 is a type I protein arginine methyltransferase that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in the regulation of gene expression, DNA repair, and signal transduction.[1][3] This technical guide provides a comprehensive overview of EPZ020411, including its biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols to facilitate further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative data for EPZ020411, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Biochemical Potency of EPZ020411

| Target | IC50 (nM) | Selectivity vs. PRMT6 |

| PRMT6 | 10 | - |

| PRMT1 | 119 | >10-fold |

| PRMT8 | 223 | >20-fold |

Data compiled from multiple sources.[4][5][6][7]

Table 2: Cellular Activity of EPZ020411

| Assay | Cell Line | IC50 (µM) |

| H3R2 Methylation | A375 (PRMT6 overexpression) | 0.637 |

This assay measures the inhibition of PRMT6-mediated asymmetric dimethylation of histone H3 at arginine 2.[1][5][6][7]

Table 3: Pharmacokinetic Parameters of EPZ020411 in Sprague-Dawley Rats

| Parameter | 1 mg/kg Intravenous (i.v.) | 5 mg/kg Subcutaneous (s.c.) |

| Clearance (CL) (mL/min/kg) | 19.7 ± 1.0 | - |

| Volume of Distribution (Vss) (L/kg) | 11.1 ± 1.6 | - |

| Terminal Half-life (t1/2) (h) | 8.54 ± 1.43 | 9.19 ± 1.60 |

| Bioavailability (F) (%) | - | 65.6 ± 4.3 |

Data from a study in male Sprague-Dawley rats.[1][3]

Mechanism of Action and Signaling Pathway

EPZ020411 exerts its effect by competitively inhibiting the enzymatic activity of PRMT6. PRMT6 is a key epigenetic regulator that primarily targets histone H3 at arginine 2 (H3R2), leading to its asymmetric dimethylation (H3R2me2a). This modification generally acts as a repressive mark, influencing transcriptional regulation. PRMT6 is overexpressed in several cancers, including bladder, lung, and prostate cancer, suggesting its role in tumorigenesis.[1] By inhibiting PRMT6, EPZ020411 can modulate gene expression and impact various cellular processes.

The signaling pathways influenced by PRMT6 are complex and context-dependent. PRMT6 has been shown to interact with and modulate the activity of various proteins involved in key cancer-related pathways such as the AKT/mTOR and MEK/ERK signaling cascades.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving EPZ020411.

Biochemical Inhibition Assay (In Vitro)

This protocol outlines a typical biochemical assay to determine the IC50 of EPZ020411 against PRMT6.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of EPZ020411 in an appropriate solvent (e.g., DMSO) and then dilute into the assay buffer. Prepare a reaction mixture containing recombinant human PRMT6 enzyme, a biotinylated peptide substrate (e.g., a synthetic peptide corresponding to the N-terminus of histone H3), and S-adenosyl-L-[methyl-3H]methionine ([³H]-SAM) as the methyl donor.

-

Reaction Incubation: In a 96-well plate, combine the PRMT6 enzyme, peptide substrate, and varying concentrations of EPZ020411. Initiate the reaction by adding [³H]-SAM. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding a strong acid, such as trichloroacetic acid. Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide. Wash the plate to remove unincorporated [³H]-SAM.

-

Data Analysis: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter. Calculate the percent inhibition for each concentration of EPZ020411 relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

Cellular H3R2 Methylation Assay

This protocol describes a cell-based assay to measure the effect of EPZ020411 on PRMT6 activity in a cellular context.

Methodology:

-

Cell Culture and Transfection: Culture a suitable human cell line, such as A375 melanoma cells, in appropriate media. For robust signal, transiently transfect the cells with a vector expressing PRMT6.

-

Compound Treatment: After transfection, treat the cells with a range of concentrations of EPZ020411 for a specified duration (e.g., 48 hours).

-

Histone Extraction: Harvest the cells and extract histones using an acid extraction method.

-

Western Blot Analysis: Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for asymmetrically dimethylated H3R2 (H3R2me2a) and a primary antibody for total Histone H3 as a loading control.

-

Detection and Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry software.

-

Data Analysis: Normalize the H3R2me2a signal to the total Histone H3 signal. Calculate the percent inhibition of H3R2 methylation for each EPZ020411 concentration relative to the vehicle-treated control. Determine the cellular IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Rat Pharmacokinetic Study

This protocol provides a general outline for an in vivo pharmacokinetic study of EPZ020411 in rats.

Methodology:

-

Animal Dosing: Use male Sprague-Dawley rats. For intravenous (i.v.) administration, formulate EPZ020411 in a suitable vehicle and administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. For subcutaneous (s.c.) administration, formulate the compound and inject it under the skin (e.g., 5 mg/kg).

-

Blood Sampling: Collect blood samples from the rats at various time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Collect the samples into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Extract EPZ020411 from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile). Analyze the concentration of EPZ020411 in the extracts using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to determine the pharmacokinetic parameters from the plasma concentration-time data. These parameters include clearance (CL), volume of distribution at steady state (Vss), terminal half-life (t1/2), and bioavailability (F) for the subcutaneous dose.

Therapeutic Potential and Future Directions

The potent and selective inhibition of PRMT6 by EPZ020411, coupled with its favorable preclinical pharmacokinetic profile, underscores its value as a tool for target validation.[1] The overexpression of PRMT6 in various cancers suggests that its inhibition could be a viable therapeutic strategy.[1] Further research using EPZ020411 can help elucidate the specific roles of PRMT6 in cancer progression, identify patient populations that may benefit from PRMT6 inhibition, and explore potential combination therapies.

It is important to note that EPZ020411 is currently a preclinical tool compound, and there is no publicly available information on its progression into clinical trials. Nevertheless, the data generated using this inhibitor will be invaluable for the development of future clinical candidates targeting PRMT6.

References

- 1. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT6 increases cytoplasmic localization of p21CDKN1A in cancer cells through arginine methylation and makes more resistant to cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aryl Pyrazoles as Potent Inhibitors of Arginine Methyltransferases: Identification of the First PRMT6 Tool Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. thomassci.com [thomassci.com]

The Impact of EPZ020411 Hydrochloride on Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

EPZ020411 hydrochloride is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 6 (PRMT6). PRMT6 is a key epigenetic modulator that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. The primary histone substrate of PRMT6 is histone H3 at arginine 2 (H3R2), leading to the formation of asymmetrically dimethylated H3R2 (H3R2me2a). This histone mark is predominantly associated with transcriptional repression, although its role can be context-dependent. Dysregulation of PRMT6 activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of EPZ020411, its impact on histone methylation, and detailed protocols for its investigation.

Introduction to this compound

This compound is a selective inhibitor of PRMT6, demonstrating significant potency in both biochemical and cellular assays. Its primary mechanism of action is the competitive inhibition of PRMT6 methyltransferase activity, thereby preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins. The primary focus of this guide is its effect on histone methylation, a critical epigenetic modification that regulates chromatin structure and gene expression.

Mechanism of Action: Inhibition of PRMT6 and Impact on Histone Methylation

PRMT6 is a Type I arginine methyltransferase that installs asymmetric dimethylarginine marks. A key histone target of PRMT6 is H3R2. The resulting H3R2me2a mark is generally considered repressive and can sterically hinder the binding of effector proteins that recognize other histone modifications, such as the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active transcription.[1]

EPZ020411 directly binds to the active site of PRMT6, preventing the methylation of H3R2. This leads to a dose-dependent reduction in the cellular levels of H3R2me2a. The reduction of this repressive mark can, in turn, lead to the derepression of PRMT6 target genes. The functional consequences of PRMT6 inhibition are context-dependent and can vary based on the genomic location of H3R2me2a, which can be found at both promoters and enhancers of active genes.[2][3] At promoters, loss of H3R2me2a can lead to increased gene transcription, while at enhancers, the effect can be the opposite.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Biochemical Activity

| Parameter | Enzyme | Value | Reference |

| IC50 | PRMT6 | 10 nM | [4] |

| IC50 | PRMT1 | 119 nM | [5] |

| IC50 | PRMT8 | 223 nM | [5] |

| Selectivity | >10-fold over PRMT1 and PRMT8 | - | [4] |

| Selectivity | >100-fold over PRMT3, PRMT4, PRMT5, PRMT7 | - | [6] |

Table 2: Cellular Activity

| Parameter | Cell Line | Value | Assay | Reference |

| IC50 | A375 (human melanoma) | 0.634 µM | H3R2 methylation reduction (Western Blot) | [4][7] |

Table 3: In Vivo Pharmacokinetics (Rat)

| Parameter | Route | Dose | Value | Unit | Reference |

| Clearance | i.v. | 1 mg/kg | 19.7 | mL/min/kg | [6] |

| Volume of Distribution (Vss) | i.v. | 1 mg/kg | 11.1 | L/kg | [6] |

| Terminal Half-life (t1/2) | i.v. | 1 mg/kg | 8.54 | h | [6] |

| Bioavailability | s.c. | 5 mg/kg | 65.6 | % | [6] |

Experimental Protocols

In Vitro PRMT6 Enzymatic Assay

This protocol is adapted from a general gel-based assay for PRMT activity.

Materials:

-

Recombinant human PRMT6

-

This compound

-

S-adenosyl-L-[-methyl-³H]methionine (³H-SAM)

-

Histone H3 peptide (1-21)

-

Assay Buffer: 50 mM HEPES (pH 8.0), 10 mM NaCl, 1 mM EDTA, 1 mM DTT

-

2X SDS-PAGE loading buffer

-

Tris-Tricine gels

-

Scintillation counter and fluid

Procedure:

-

Prepare a reaction mixture containing assay buffer, histone H3 peptide substrate (e.g., 2 µM), and varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding recombinant PRMT6 (e.g., 50 nM) and ³H-SAM (e.g., 1 µM).

-

Incubate the reaction at 30°C for a set time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE on a Tris-Tricine gel.

-

Excise the gel band corresponding to the histone H3 peptide.

-

Quantify the incorporation of the radiolabel by liquid scintillation counting.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular H3R2me2a Western Blotting

Materials:

-

A375 cells (or other relevant cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-20% Tris-Glycine)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-H3R2me2a (e.g., Thermo Fisher Scientific Cat# PA5-96233, 1:500 dilution)[7]

-

Rabbit anti-Histone H3 (as a loading control)

-

-

HRP-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed A375 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.01 to 20 µM) for 24-48 hours.[7]

-

Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

-

Denature 20-30 µg of protein lysate per lane by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H3R2me2a overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imager.

-

Strip the membrane and re-probe with an anti-Histone H3 antibody as a loading control.

-

Quantify band intensities using image analysis software and normalize the H3R2me2a signal to the total Histone H3 signal.

Histone Extraction and Mass Spectrometry Analysis

This protocol provides a general workflow for the analysis of histone modifications by mass spectrometry.

1. Histone Extraction (Acid Extraction):

- Harvest cultured cells and wash with PBS.

- Lyse the cells in a hypotonic lysis buffer to isolate nuclei.

- Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H₂SO₄ and incubate on a rotator at 4°C for at least 4 hours or overnight to extract histones.

- Centrifuge to pellet the debris and collect the supernatant containing the histones.

- Precipitate the histones from the supernatant by adding trichloroacetic acid (TCA) to a final concentration of 20-25%.

- Wash the histone pellet with ice-cold acetone.

- Air-dry the pellet and resuspend in ultrapure water.

2. Sample Preparation for Mass Spectrometry (Propionylation and Digestion):

- To neutralize the positive charge on lysine residues and prevent trypsin cleavage, derivatize the histones with propionic anhydride.

- Digest the propionylated histones with trypsin, which will now primarily cleave C-terminal to arginine residues.

- Perform a second propionylation step to cap the newly generated N-termini of the peptides.

- Desalt the resulting peptides using C18 StageTips or equivalent.

3. LC-MS/MS Analysis:

- Resuspend the desalted peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).

- Separate the peptides using a nano-liquid chromatography (nLC) system with a C18 reversed-phase column and a gradient of acetonitrile.

- Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

- Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

4. Data Analysis:

- Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer, or Skyline).

- Search the MS/MS spectra against a histone sequence database to identify the peptides and their post-translational modifications.

- Quantify the relative abundance of the H3R2me2a-containing peptide by comparing its peak area to that of the unmodified H3 peptide.

Visualizations

Signaling Pathway

Caption: Inhibition of PRMT6 by EPZ020411 blocks H3R2 methylation.

Experimental Workflow: Western Blot

Caption: Workflow for assessing H3R2me2a levels by Western blot.

Experimental Workflow: Mass Spectrometry

Caption: Workflow for histone PTM analysis by mass spectrometry.

Downstream Effects and Biological Context

The inhibition of PRMT6 by EPZ020411 and the subsequent reduction in H3R2me2a can have significant downstream effects on gene expression and cellular processes.

-

Gene Expression: PRMT6 has been shown to regulate the expression of various genes involved in cell cycle control, development, and cancer.[8] For example, PRMT6 can repress tumor suppressor genes.[8] Inhibition of PRMT6 with EPZ020411 can therefore lead to the re-expression of these genes. The specific genes affected will depend on the cellular context.

-

cGAS-STING Pathway: Recent evidence suggests a role for PRMT6 in modulating the innate immune response. PRMT6 can inhibit the cGAS-STING pathway, which is involved in detecting cytosolic DNA and initiating an antiviral and anti-tumor immune response.[9][10] By inhibiting PRMT6, EPZ020411 may enhance the activation of the cGAS-STING pathway, suggesting a potential application in immunotherapy.[9]

Conclusion

This compound is a valuable tool for studying the biological roles of PRMT6 and the significance of H3R2me2a in regulating gene expression. Its high potency and selectivity make it a suitable probe for both in vitro and in vivo studies. This technical guide provides a comprehensive overview of its mechanism of action and detailed protocols to facilitate further research into the therapeutic potential of PRMT6 inhibition. The ability of EPZ020411 to modulate histone methylation and potentially enhance anti-tumor immunity underscores the importance of continued investigation into this and other epigenetic modulators.

References

- 1. chemsysbio.stanford.edu [chemsysbio.stanford.edu]

- 2. Genomic Location of PRMT6-Dependent H3R2 Methylation Is Linked to the Transcriptional Outcome of Associated Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Histone Modification Screening using Liquid Chromatography, Trapped Ion Mobility Spectrometry, and Time-Of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. H3R2me2a Polyclonal Antibody (PA5-96233) [thermofisher.com]

- 8. abcam.cn [abcam.cn]